4-Ethoxy-2,3,5,6-tetrafluorostyrene

説明

Synthesis Analysis

While specific synthesis methods for 4-Ethoxy-2,3,5,6-tetrafluorostyrene were not found, a related compound, pentafluoropyridine, has been synthesized by reacting it with appropriate C, S, and N-nucleophiles such as malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine . These reactions provided 4-substituted 2,3,5,6-tetrafluoropyridine derivatives in good yields .科学的研究の応用

Materials Science and Polymer Chemistry

In materials science, fluorinated styrenes have been explored for creating materials with low surface energy, thanks to their highly fluorinated structures. For instance, styrene-based materials prepared through atom transfer radical polymerization (ATRP) exhibit notable surface properties, including resistance to water and oil, making them ideal for coatings and hydrophobic surfaces (Borkar, Jankova, Siesler, & Hvilsted, 2004). Similarly, novel fluorinated polymers synthesized via aqueous solution processes show high reactivity and potential for creating stable latex particles without the need for surfactants or cosolvents (Çınar, Kretschmann, & Ritter, 2005), indicating their utility in environmentally friendly manufacturing processes.

Optoelectronics and Flexible Displays

Fluorinated compounds, including those related to 4-Ethoxy-2,3,5,6-tetrafluorostyrene, have been utilized in the development of flexible display technologies. Photocrosslinkable liquid prepolymers, synthesized from fluorinated biphenyls and pentafluorostyrene, show promise in flexible waveguide display applications due to their mechanical flexibility, optical transparency, and thermal stability (Park et al., 2013). These materials' properties, including refractive indices and optical losses, make them suitable for use in advanced optoelectronic devices.

Molecular Electronics and Organic Optoelectronics

The synthesis and characterization of alkoxy substituted spirobifluorenes and spirosilabifluorenes, involving processes that could be akin to those used with 4-Ethoxy-2,3,5,6-tetrafluorostyrene, demonstrate their potential applications in molecular electronics and organic optoelectronics. These compounds show good solubility, thermal stability, and photophysical properties, making them valuable for constructing devices such as organic light-emitting diodes (OLEDs) and solar cells (Chalke & Patil, 2017).

将来の方向性

特性

IUPAC Name |

1-ethenyl-4-ethoxy-2,3,5,6-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O/c1-3-5-6(11)8(13)10(15-4-2)9(14)7(5)12/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYVBOSDDZGVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1F)F)C=C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-2,3,5,6-tetrafluorostyrene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

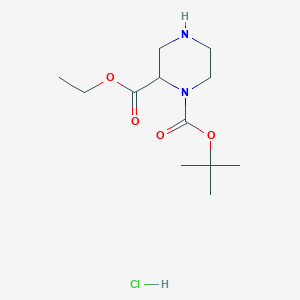

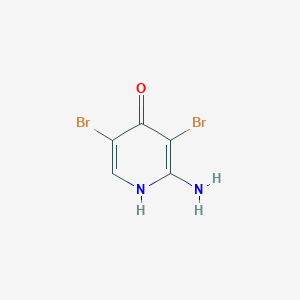

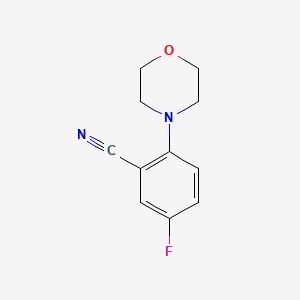

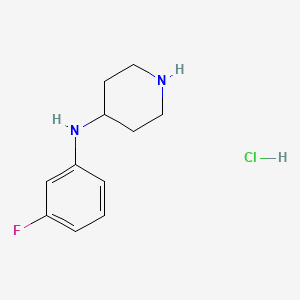

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B1442468.png)

![2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol](/img/structure/B1442473.png)

![(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B1442475.png)

![tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate](/img/structure/B1442478.png)

![tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1442480.png)